Structural and Physicochemical Differentiation: Computed Property Comparison
1H-Benzimidazole-1,2-dicarbonitrile exhibits distinct physicochemical properties compared to its mono-substituted and unsubstituted analogs. Specifically, its 1,2-dicarbonitrile substitution eliminates the hydrogen bond donor present in 1H-benzimidazole-2-carbonitrile (H-Bond Donor Count: 1) [1] and increases lipophilicity (XLogP3 = 1.6) relative to unsubstituted benzimidazole (XLogP3 ≈ 1.3) [2]. These differences are quantifiable and directly impact solubility and permeability, which are critical for drug discovery and material science applications .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 1H-Benzimidazole-2-carbonitrile (CAS 6868-37-7) = 1 |
| Quantified Difference | -1 (100% reduction) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
The absence of a hydrogen bond donor in the target compound significantly alters its solubility profile and potential for intermolecular interactions, making it a distinct entity for chemical biology probe development and lead optimization.
- [1] PubChem. (2025). 1H-Benzimidazole-2-carbonitrile. PubChem Compound Summary for CID 843858. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1H-Benzimidazole-1,2-dicarbonitrile. PubChem Compound Summary for CID 45078347. National Center for Biotechnology Information. View Source
